molecular formula C7H11N3O B13082679 2-(1-Aminopropyl)-3,4-dihydropyrimidin-4-one

2-(1-Aminopropyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13082679
M. Wt: 153.18 g/mol
InChI Key: BOLGRUHRRQBJOC-UHFFFAOYSA-N
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Description

2-(1-Aminopropyl)-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound that features a pyrimidinone ring with an aminopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminopropyl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-aminopropylamine with a suitable diketone or ketoester in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidines.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidinones.

Scientific Research Applications

2-(1-Aminopropyl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(1-Aminopropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also inhibit or activate certain enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Aminopropyl)-3,4-dihydropyrimidin-2-one
  • 2-(1-Aminopropyl)-3,4-dihydropyrimidin-5-one
  • 2-(1-Aminopropyl)-3,4-dihydropyrimidin-6-one

Uniqueness

2-(1-Aminopropyl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminopropyl group enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-(1-aminopropyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C7H11N3O/c1-2-5(8)7-9-4-3-6(11)10-7/h3-5H,2,8H2,1H3,(H,9,10,11)

InChI Key

BOLGRUHRRQBJOC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=CC(=O)N1)N

Origin of Product

United States

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